2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol features a bicyclic thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a furan-2-yl group at position 2 and a complex side chain at position 3. This side chain comprises a p-tolyl (4-methylphenyl) group, a 4-(4-methoxyphenyl)piperazine moiety, and a hydroxyl group.
Synthetic routes for analogous compounds (e.g., thiazolo[3,2-b][1,2,4]triazol-6-ones) often involve [2+3]-cyclocondensation of 1,2,4-triazole-3-thiols with electrophilic synthons like chloroacetic acid or aldehydes, followed by functionalization of the piperazine and aryl groups .
Properties
IUPAC Name |
2-(furan-2-yl)-5-[[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3S/c1-18-5-7-19(8-6-18)23(31-15-13-30(14-16-31)20-9-11-21(34-2)12-10-20)24-26(33)32-27(36-24)28-25(29-32)22-4-3-17-35-22/h3-12,17,23,33H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYFCRBSBZCHLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the formation of the thiazolotriazole core, followed by the introduction of the furan and piperazine moieties. Reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity. Industrial production methods would scale up these reactions, optimizing for yield and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The thiazole and triazole components are known for their antimicrobial properties. Studies have shown that derivatives of thiazoles can inhibit the growth of bacteria and fungi .
- Anticancer Potential : Compounds containing piperazine and triazole moieties have been investigated for their ability to inhibit cancer cell proliferation. The unique structural features of this compound may enhance its efficacy against certain cancer types .
- CNS Activity : The piperazine ring is associated with neuropharmacological effects. This compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Case Studies
Several studies highlight the applications and efficacy of this compound:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed significant inhibition against various bacterial strains .
- Cancer Research : In vitro studies indicated that compounds with similar structures effectively reduced tumor cell viability in several cancer lines, suggesting potential for further development as anticancer agents .
- Neuropharmacology : Research has indicated that compounds with piperazine rings exhibit anxiolytic effects in animal models, paving the way for clinical studies on their effectiveness in treating anxiety disorders .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and piperazine moieties may play a role in binding to these targets, while the thiazolotriazole core could be involved in the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally related derivatives reported in the literature:
Key Observations:
- Piperazine Derivatives : Compounds like 6c share the piperazine motif but lack the methoxyphenyl and p-tolyl groups. The hydroxyethyl group in 6c may enhance solubility compared to the methoxyphenyl group in the target compound.
- Furan-Containing Analogs : Compound 5g incorporates a furan-2-ylmethyl group but lacks the piperazine and hydroxyl moieties, resulting in a lower melting point (176–178°C vs. >200°C for many triazole-thiazoles).
- Biological Activity : Fluorophenyl-substituted 3c demonstrates potent anticonvulsant activity, while arylidene derivatives 269a–e show anticancer efficacy. The target compound’s methoxyphenylpiperazine group may confer CNS activity, but experimental validation is needed.
Substituent Effects on Activity
- Piperazine Moieties : The 4-(4-methoxyphenyl)piperazine group in the target compound likely enhances binding to serotonin or dopamine receptors, as seen in related psychotropic agents. This contrasts with 6c , where the hydroxyethyl group may improve pharmacokinetics but reduce receptor specificity.
- Hydroxyl Group: The -OH substituent at position 6 could facilitate hydrogen bonding, improving solubility and target engagement compared to non-hydroxylated analogs like 5g .
Biological Activity
The compound 2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 898418-74-1) is a complex organic molecule that integrates multiple heterocyclic moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 493.6 g/mol. The structure features a furan ring, piperazine moiety, and a thiazolo[3,2-b][1,2,4]triazole core which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 493.6 g/mol |
| CAS Number | 898418-74-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Preparation of the thiazolotriazole core .
- Coupling reactions to introduce furan and thiophene groups.
- Nucleophilic substitution to incorporate the piperazine moiety.
- Purification through techniques such as column chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can effectively inhibit the growth of various bacterial strains and fungi. For example, a study reported a minimum inhibitory concentration (MIC) comparable to conventional antibiotics like ciprofloxacin and ketoconazole against cultured bacteria and fungi .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, which are critical for halting tumor growth .
The biological activity of 2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is believed to be mediated through its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors involved in cellular signaling pathways.
Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial efficacy of this compound against various pathogens. Results showed that it inhibited growth in both Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL .
Study 2: Anticancer Effects
In another study focusing on its anticancer properties, the compound was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment .
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves coupling a thiazolo[3,2-b][1,2,4]triazole core with substituted piperazine and aryl groups. A representative method (for a structurally analogous compound) uses 1-(4-methoxyphenyl)piperazine and a thiazolo-triazole intermediate in dichloromethane (DCM) with triethylamine (Et₃N) as a base, followed by reflux and recrystallization from ethanol . Optimization may include adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DCM), and reaction time to improve yields (e.g., 80% in vs. 54–71% in related syntheses ). Monitoring via TLC or HPLC is critical to track intermediate formation.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- 1H/13C-NMR : Essential for confirming the presence of the furan (δ 6.3–7.4 ppm for protons), piperazine (δ 2.5–3.5 ppm for N–CH₂), and p-tolyl (δ 2.3 ppm for CH₃) groups .
- LCMS (ESI+) : Validates molecular ion peaks (e.g., [M+H]⁺) and detects impurities. For example, a related thiazolo-triazole derivative showed a molecular ion at m/z 439.2 .
- Elemental analysis : Used to verify carbon, hydrogen, and nitrogen content against theoretical values (e.g., <0.4% deviation in ).
Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?
Initial screening should focus on in vitro assays targeting anti-inflammatory or anticancer activity, given the pharmacological relevance of triazole-thiazole hybrids. For example:
- Cyclooxygenase (COX) inhibition assays to evaluate anti-inflammatory potential, as seen in structurally similar anti-exudative agents .
- Cytotoxicity assays (e.g., MTT on cancer cell lines) to identify IC₅₀ values, as demonstrated for thiazolo-triazole derivatives in .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict thermodynamic and electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can calculate:
- Thermodynamic stability : Atomization energies and bond dissociation energies, with deviations <2.4 kcal/mol from experimental data when exact exchange terms are included .
- Electrostatic potential maps : To identify nucleophilic/electrophilic regions influencing reactivity.
- Solvent effects : PCM (Polarizable Continuum Model) simulations to predict solubility and solvation free energy, critical for formulation .
Q. How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?
- Substituent variation : Modify the 4-methoxyphenyl group on the piperazine ring (e.g., replace with halogens or bulky aryl groups) to assess steric/electronic effects on target binding .
- Bioisosteric replacement : Substitute the furan with thiophene or pyridine and compare activity profiles .
- Pharmacophore mapping : Use docking studies (e.g., AutoDock) to identify key interactions with targets like autotaxin or COX-2 .
Q. How should researchers address contradictory data in biological activity or synthetic yields across studies?
- Control experiments : Replicate synthesis under reported conditions (e.g., solvent, temperature) to isolate variables affecting yields .
- Assay standardization : Validate biological protocols using reference compounds (e.g., indomethacin for COX inhibition) to ensure consistency .
- Degradation studies : Use forced degradation (e.g., acidic/basic hydrolysis) and LCMS to identify instability-related discrepancies in bioactivity .
Q. What advanced analytical techniques can resolve complex degradation pathways or tautomeric equilibria?
- HPLC-MS/MS : Quantify degradation products under stress conditions (e.g., oxidative, thermal) and correlate with mass balance data (e.g., 100% recovery in ).
- X-ray crystallography : Determine tautomeric forms (e.g., thione-thiol equilibria in triazole derivatives) to clarify reactivity .
- Dynamic NMR : Monitor tautomerization kinetics in solution by variable-temperature experiments .
Q. How can the compound’s pharmacokinetic properties be improved through formulation or prodrug design?
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance bioavailability, as seen in related triazole derivatives .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve solubility and prolong half-life .
- LogP optimization : Adjust lipophilicity via substituent modification to balance membrane permeability and aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
